2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride
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Overview
Description
A description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, reactivity, and spectral properties.Scientific Research Applications
Medicinal Chemistry Applications
This compound and its derivatives have been explored for their potential in treating diseases involving ACAT-1 overexpression. The insertion of a piperazine unit in place of a 6-methylene chain in the linker between head and tail moieties led to enhanced aqueous solubility and oral absorption, making such derivatives promising clinical candidates for ACAT-1 related treatments (Shibuya et al., 2018).
Antimicrobial Activity
Compounds structurally related to the one have demonstrated significant antibacterial and antifungal activities. For instance, certain derivatives have shown moderate to significant in vitro activities against various bacterial and fungal strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). Additionally, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives have exhibited antimicrobial activity against clinical isolates of Gram-positive and Gram-negative bacteria (Reddy & Reddy, 2010).
Corrosion Inhibition
Benzimidazole derivatives, including those similar to the compound , have been studied as corrosion inhibitors for metals in acidic environments. Their inhibition efficiency increases with the concentration of inhibitors and demonstrates the potential for protecting metals from corrosion, with studies employing electrochemical techniques to evaluate their effectiveness (Yadav et al., 2016).
Safety And Hazards
The compound’s safety profile would be studied, including its toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
Future directions could involve potential applications of the compound, further reactions it could be used in, or further studies needed to fully understand its properties.
properties
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS.ClH/c1-11-6-5-7-12-14(11)17-15(16-12)20-10-13(19)18-8-3-2-4-9-18;/h5-7H,2-4,8-10H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLPGPREZRTNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride |
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